2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-3-carboxylic acid with ammonia to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 3-bromopropanoic acid to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride can be compared with other similar compounds such as:
2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride: Similar structure but different position of the hydroxyl group.
2-amino-3-(4-hydroxyphenyl)propanoic acid: Contains a phenyl group instead of a pyridinyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-7(11)10-4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJSJOKGFYZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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